4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine
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Overview
Description
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them a significant focus in medicinal chemistry . The compound 1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) features a benzimidazole core with specific substitutions that may enhance its biological activity and stability.
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI), the synthetic route may include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or its equivalent, trimethyl orthoformate.
Reaction with Aldehydes: The compound can also be synthesized by reacting o-phenylenediamine with aromatic or aliphatic aldehydes, followed by oxidation.
Industrial Production: Industrial methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with reactions often conducted under controlled temperatures and pressures to optimize yield and selectivity.
Scientific Research Applications
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Molecular Pathways: It may interfere with cellular pathways involved in cell division and apoptosis, making it a potential anticancer agent.
Binding Affinity: The presence of the chloro and dimethyl groups may enhance the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
1H-Benzimidazol-5-amine,4-chloro-1,2-dimethyl-(9CI) can be compared with other benzimidazole derivatives:
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
4-chloro-1,2-dimethylbenzimidazol-5-amine |
InChI |
InChI=1S/C9H10ClN3/c1-5-12-9-7(13(5)2)4-3-6(11)8(9)10/h3-4H,11H2,1-2H3 |
InChI Key |
XSIQKUXRVKPILQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2Cl)N |
Origin of Product |
United States |
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